molecular formula C4H2ClNO3 B15329989 4-Chlorooxazole-5-carboxylic acid

4-Chlorooxazole-5-carboxylic acid

Cat. No.: B15329989
M. Wt: 147.51 g/mol
InChI Key: ZYICBLJTHLELPF-UHFFFAOYSA-N
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Description

4-Chlorooxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α,β-acetylenic oximes with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide (DMF) and isopropanol (i-PrOH) under microwave irradiation at 90°C . This method yields the desired oxazole ring with the chlorine and carboxylic acid substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives.

    Oxidation Products: Oxidized forms of the oxazole ring or carboxylic acid group.

    Reduction Products: Reduced forms of the oxazole ring or carboxylic acid group.

    Esters: Ester derivatives of this compound.

Scientific Research Applications

4-Chlorooxazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorooxazole-5-carboxylic acid involves its interaction with specific molecular targets, leading to biological effects. The compound may inhibit enzymes or interfere with cellular pathways, resulting in antimicrobial or anticancer activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

Molecular Formula

C4H2ClNO3

Molecular Weight

147.51 g/mol

IUPAC Name

4-chloro-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8)

InChI Key

ZYICBLJTHLELPF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)C(=O)O)Cl

Origin of Product

United States

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